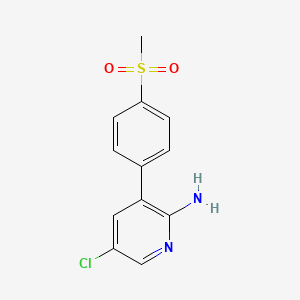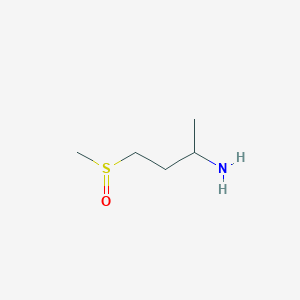
4-Methanesulfinylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfinylbutan-2-amine is a chemical compound with the molecular formula C5H13NOS. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its unique chemical structure and properties, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfinylbutan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the nucleophilic substitution of a haloalkane with a primary amine, followed by oxidation to introduce the sulfinyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfinylbutan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
4-Methanesulfinylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methanesulfinylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
4-Methanesulfinylbutan-2-amine hydrochloride: A derivative with similar properties but different solubility and stability characteristics.
Butan-2-amine: A simpler amine without the sulfinyl group, used in different applications.
Uniqueness: this compound is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other amines. This makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
4-methylsulfinylbutan-2-amine |
InChI |
InChI=1S/C5H13NOS/c1-5(6)3-4-8(2)7/h5H,3-4,6H2,1-2H3 |
InChI Key |
MFWOBUUJNZADED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
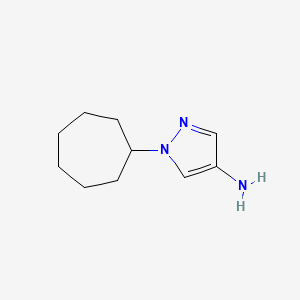
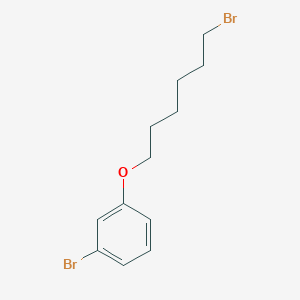

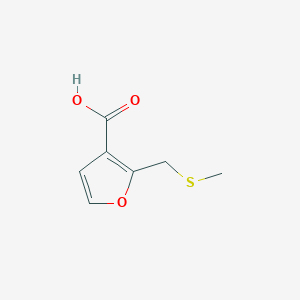



![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)



